2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKZZXNAOGTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activities, focusing on antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects. The compound's structure, mechanism of action, and relevant case studies will be discussed, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can be represented as follows:
Key Properties
- Molecular Weight : 336.87 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing the piperidine moiety have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | Salmonella typhi | Moderate to Strong |
| 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | Bacillus subtilis | Moderate to Strong |
| Other derivatives | Escherichia coli | Weak to Moderate |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Studies show that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation .
Anticancer Activity
Compounds containing the piperidine ring have been associated with anticancer properties. For example, certain piperidine derivatives demonstrated significant cytotoxicity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | MCF7 (Breast cancer) | 25 |
| Piperidine derivatives | A549 (Lung cancer) | 30 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activity. This suggests its potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Urease | 90% |
The biological activity of 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is attributed to its ability to interact with specific biological targets. Docking studies reveal that the compound binds effectively to active sites of enzymes and receptors involved in inflammation and cancer pathways .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Li et al. (2014) evaluated various piperidine derivatives for their antibacterial properties. The results indicated that compounds similar to 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide exhibited significant activity against resistant strains of bacteria.
- Anti-inflammatory Research : Omar et al. (1996) investigated the anti-inflammatory effects of sulfonamide derivatives in animal models, demonstrating that these compounds could significantly reduce edema and inflammatory markers.
- Anticancer Activity Assessment : Kumar et al. (2009) assessed the cytotoxic effects of piperidine-based compounds on different cancer cell lines, finding that certain modifications enhanced their efficacy against breast cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structural Analogs
Table 1: Structural Features of Key Analogs
Key Observations:
- Piperidine vs. Piperazine : The target compound’s methylsulfonyl-piperidine group differs from analogs with piperazine (e.g., ), which introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity.
- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., ) increases electronegativity and may enhance binding to electron-rich targets compared to chlorine’s lipophilic bulk.
- Sulfonyl Placement : Methylsulfonyl on piperidine (target) vs. phenylsulfonyl on piperazine () affects solubility and steric hindrance.
Substituent Effects on Pharmacological Activity
Table 2: Substituent Impact on Bioactivity
Key Findings:
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights:
- logP Trends : Dichlorophenyl analogs () have higher logP values, correlating with increased membrane permeability but poorer aqueous solubility.
Q & A
Q. What are the key synthetic strategies for 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide?
The synthesis typically involves:
- Sulfonylation of piperidine : Reacting piperidine derivatives with methylsulfonyl chloride under controlled pH (e.g., alkaline conditions) to form the methylsulfonyl-piperidine intermediate .
- Amide coupling : Using coupling reagents like EDCI/HOBt or DCC to conjugate the sulfonylated piperidine with 2-(4-chlorophenyl)acetic acid .
- Purification : Chromatography (silica gel or HPLC) or recrystallization to isolate the final compound . Reaction monitoring via TLC and intermediate characterization by -NMR are critical for quality control .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Spectroscopic techniques :
- NMR : - and -NMR to verify substituent positions (e.g., methylsulfonyl group at piperidine N1, chlorophenyl resonance at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z ~423) .
- Elemental analysis : Matching calculated and observed C, H, N, S percentages to ensure purity ≥95% .
Q. What methods are used to assess purity and potential impurities?
- HPLC with UV detection : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (<2%) .
- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields and selectivity?
- Chemoselective sulfonylation : Use tert-butyloxycarbonyl (Boc) protection for piperidine’s secondary amine to prevent over-sulfonylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) for amide coupling while maintaining yields >85% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure (e.g., piperidine chair conformation, sulfonyl group orientation) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) to distinguish from potential sulfonic acid byproducts .
Q. What strategies are used to design derivatives for improved pharmacological activity?
- Bioisosteric replacement : Substitute the chlorophenyl group with fluorophenyl or methylthiophenyl to modulate lipophilicity and target binding .
- Piperidine ring modifications : Introduce sp-hybridized substituents (e.g., methyl groups) to enhance metabolic stability .
- Molecular docking : Use AutoDock or Schrödinger to predict interactions with targets like voltage-gated sodium channels or enzymes .
Q. How is the compound’s biological activity assessed in preclinical studies?
- In vitro assays :
- Enzyme inhibition : Measure IC against kinases or proteases using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) .
- In vivo models : Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models) and toxicity (LD) .
Q. How do structural features influence pharmacological mechanisms?
- Sulfonamide group : Enhances hydrogen bonding with serine residues in enzyme active sites (e.g., carbonic anhydrase) .
- Chlorophenyl moiety : Increases membrane permeability and stabilizes aryl-hydrophobic interactions in target proteins .
- Piperidine flexibility : Facilitates conformational adaptation to receptor binding pockets .
Data Contradiction and Reproducibility
Q. How to address conflicting reports on the compound’s enzyme inhibition potency?
- Standardize assay conditions : Control pH, temperature, and cofactor concentrations (e.g., Mg for kinases) to minimize variability .
- Use positive controls : Compare results with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .
Q. Why do different studies report varying metabolic stability data?
- Species-specific metabolism : Human liver microsomes may process the compound differently than rodent models due to cytochrome P450 isoform variations .
- Formulation effects : Excipients (e.g., PEG 400) in preclinical studies can alter absorption and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
